molecular formula C14H14Cl2N2O3 B12941677 3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione CAS No. 90815-17-1

3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione

Cat. No.: B12941677
CAS No.: 90815-17-1
M. Wt: 329.2 g/mol
InChI Key: VQSFQONXWYNUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group attached to an imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to cyclization to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted imidazolidine derivatives.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar dichlorophenyl group but different core structure.

    3,5-Dichlorobenzamide derivatives: Compounds with similar dichlorophenyl groups but different functional groups.

Uniqueness

3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione is unique due to its specific imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

90815-17-1

Molecular Formula

C14H14Cl2N2O3

Molecular Weight

329.2 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione

InChI

InChI=1S/C14H14Cl2N2O3/c1-2-3-4-12(19)17-8-13(20)18(14(17)21)11-6-9(15)5-10(16)7-11/h5-7H,2-4,8H2,1H3

InChI Key

VQSFQONXWYNUAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.